![molecular formula C13H15ClO B1291344 4-Cyclohexylbenzoyl chloride CAS No. 121193-16-6](/img/structure/B1291344.png)
4-Cyclohexylbenzoyl chloride
Overview
Description
4-Cyclohexylbenzoyl chloride (4-CBCl) is an organic compound that belongs to the benzoyl chloride family. It is a colorless to yellowish liquid with a faint odor. The molecular formula of 4-CBCl is C13H15ClO .
Synthesis Analysis
4-CBCl is mainly used as a building block in the synthesis of various organic compounds within pharmaceutical, agrochemical, and materials. A process for the preparation of 4-cyanobenzoyl chlorides has been patented, which could potentially be used for the synthesis of 4-CBCl .
Molecular Structure Analysis
The molecular weight of 4-CBCl is 222.711 Da . The structure consists of a benzoyl group attached to a cyclohexyl group .
Chemical Reactions Analysis
As a benzoyl chloride derivative, 4-CBCl is expected to undergo reactions typical of acyl chlorides. This includes nucleophilic acyl substitution reactions, where the chloride is displaced by a nucleophile .
Scientific Research Applications
Synthesis of Poly(ether-benzoxazole)s
4-Cyclohexylbenzoyl chloride is used in the synthesis of novel cardo aromatic poly(ether-benzoxazole)s. Researchers synthesized bis(ether-acyl chloride) monomers, which were then polycondensed with bis(aminophenol)s to form poly(o-hydroxy amide)s. These amides were amorphous, soluble in organic polar solvents, and could form flexible, tough films. Their thermal conversion into polybenzoxazoles resulted in materials with high glass-transition temperatures and stability up to 500 °C (Hsiao & He, 2001).
Catalysis and Ligand Formation
In the realm of organometallic chemistry, this compound derivatives play a crucial role in the formation of catalytically active complexes. One study detailed the synthesis of Cp*Ru(L)Cl complexes, where L represents various carbene ligands. The structural and thermochemical properties of these complexes provide insights into their electron-donating capabilities and steric effects, critical for catalysis (Huang et al., 1999).
Applications in Polymer Synthesis
Selective nucleophilic substitution reactions involving compounds like cyclopentadienyl(1,4-dichlorobenzene)iron(1+) have been explored for synthesizing para-disubstituted benzene derivatives. These derivatives are valuable in constructing unique polymers, demonstrating the utility of this compound-related compounds in advanced polymer synthesis (Pearson & Gelormini, 1994).
Phase Transfer Catalysis
This compound analogs are effective in phase transfer catalysis, as evidenced in the synthesis of complex organic molecules like 4,4'-(phenylazanediyl)dibenzoic acid. Such applications underscore the versatility of this compound derivatives in facilitating chemical reactions under specific conditions (Lu, 2014).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of this compound are used in high-performance liquid chromatography. For instance, they facilitate the direct determination of certain compounds without prederivatization, enhancing the efficiency and accuracy of chromatographic analyses (Li et al., 1995).
N-Heterocyclic Carbene Complex Synthesis
The compound is instrumental in synthesizing N-heterocyclic carbene silver halides. These complexes are key in catalyzing reactions like the A3-reaction of aldehydes, amines, and alkynes. The synthesis and structure-activity relationship of these complexes provide valuable insights for catalytic applications (Li et al., 2011).
properties
IUPAC Name |
4-cyclohexylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQEWDQXQHQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619534 | |
Record name | 4-Cyclohexylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121193-16-6 | |
Record name | 4-Cyclohexylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.